N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide
Description
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a dimethylaminoethyl group substituted with a 4-fluorophenyl moiety and a 3-methyl-4-nitrobenzamide core. The nitro group at the 4-position of the benzamide may act as an electron-withdrawing group, influencing electronic properties and binding interactions, while the 3-methyl substituent could modulate steric effects and metabolic stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-10-14(6-9-16(12)22(24)25)18(23)20-11-17(21(2)3)13-4-7-15(19)8-5-13/h4-10,17H,11H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGOXJHMIZBSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with dimethylamine to form the intermediate 2-(dimethylamino)-2-(4-fluorophenyl)ethanol.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzene.
Amidation: The final step involves the reaction of the nitrated intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Amines, thiols, polar solvents, and moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of:
- Dimethylaminoethyl chain: Contributes to solubility in acidic environments via protonation.
- 3-Methyl-4-nitrobenzamide core : Provides steric bulk and electronic modulation.
Comparative Analysis with Analogous Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Impact of Fluorine: The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs like N-[2-(dimethylamino)ethyl]-4-nitrobenzamide (logP ~1.5) .
Amine Chain Variations: Replacement of dimethylaminoethyl with pyrrolidinyl (e.g., in 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one) reduces basicity but may enhance CNS penetration .
Biological Implications: The nitro group in the target compound could confer oxidative stress-mediated activity, unlike the hydroxyquinoline derivatives in , which may interact with metal ions .
Pharmacological Potential
- Enzyme Inhibition : The nitrobenzamide core is seen in protease inhibitors, though the 3-methyl group may reduce off-target effects compared to simpler nitrobenzamides .
Biological Activity
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20F N3O2
- Molecular Weight : 315.36 g/mol
This compound is proposed to interact with various biological targets, including:
- Serotonin Transporters (SERT) : Research indicates that compounds with similar structures exhibit high binding affinity for SERT, which is crucial for serotonin reuptake inhibition .
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing neurotransmitter signaling pathways .
Pharmacological Effects
In Vitro Studies
In vitro binding assays have demonstrated that derivatives of this compound can have significant interactions with SERT and other monoamine transporters. For instance, a related compound displayed a Ki value of 0.33 nM for SERT, indicating strong binding affinity .
| Compound | Target | Ki (nM) |
|---|---|---|
| This compound | SERT | TBD |
| Related Compound X | SERT | 0.33 |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of compounds structurally similar to this compound found that those with high SERT affinity significantly reduced depressive behaviors in rodent models . The mechanism was attributed to increased serotonin levels in the brain.
Case Study 2: Pain Modulation
Another investigation into the analgesic properties of similar compounds revealed potential efficacy in pain relief through modulation of the opioid system. However, specific data on this compound's effects remain to be elucidated.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide?
- Methodological Answer : Synthesis typically involves sequential amidation and nitro-group introduction. Key steps include:
- Amide Coupling : Reacting a dimethylaminoethyl-fluorophenyl precursor with 3-methyl-4-nitrobenzoyl chloride using coupling agents like HATU or EDCI in anhydrous DMF at 0–5°C to minimize side reactions .
- Nitro Group Stability : Maintain inert conditions (argon/nitrogen) to prevent premature reduction of the nitro group during synthesis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product (>95% by HPLC) .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions, e.g., dimethylamino protons at δ 2.2–2.5 ppm and aromatic protons from the fluorophenyl group at δ 7.1–7.4 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass (e.g., [M+H]⁺ calculated for C₁₉H₂₁FN₃O₃: 358.1563) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., orthorhombic system, a=7.098 Å, b=11.423 Å, c=18.949 Å) resolve 3D conformation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity and pharmacokinetics?
- Methodological Answer :
- Fluorophenyl Modifications : Replacing 4-fluorophenyl with bulkier groups (e.g., trifluoromethyl) enhances target binding but may reduce solubility. Solubility can be offset by introducing polar groups (e.g., hydroxyls) on the benzamide ring .
- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling further derivatization (e.g., Schiff base formation) for activity optimization .
- Dimethylaminoethyl Chain : Shortening the chain or replacing dimethylamino with piperazine alters logP and CNS permeability, as shown in analogous compounds .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Validate cell-based assays using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell passage numbers .
- Solvent Effects : DMSO concentration >0.1% may artifactually reduce activity; use lower concentrations or alternative solvents (e.g., PEG-400) .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess first-pass metabolism contributions to potency discrepancies .
Q. What strategies are effective for studying target engagement and mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize putative targets (e.g., kinases) to measure binding kinetics (ka/kd) in real time .
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and LC-MS/MS identification .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., serotonin receptors), guided by mutagenesis data .
Key Considerations for Experimental Design
- Stability : The compound is hygroscopic; store desiccated at -20°C in amber vials .
- Toxicity Screening : Prioritize Ames test and hERG channel inhibition assays early in development to mitigate attrition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
